Mmp-2/mmp-9 inhibitor i

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

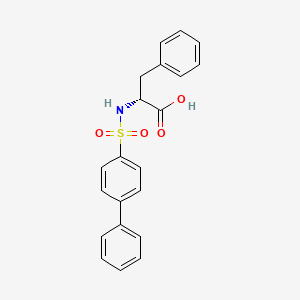

Structure

3D Structure

Properties

Molecular Formula |

C21H19NO4S |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(2R)-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1 |

InChI Key |

JBYHBQIDTNHWJF-HXUWFJFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MMP-2/MMP-9 Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of MMP-2/MMP-9 Inhibitor I (CAS 193807-58-8), a potent and selective inhibitor of two key matrix metalloproteinases. This document collates available quantitative data, details relevant experimental protocols, and visualizes the inhibitor's interaction with cellular signaling pathways.

Core Mechanism of Action

This compound, a biphenyl (B1667301) sulfonylamino-D-phenylalanine derivative, exerts its inhibitory effect through direct binding to the active site of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9).[1] The fundamental mechanism involves the chelation of the zinc ion (Zn²⁺) that is essential for the catalytic activity of these enzymes.[1][2] By binding to this zinc ion, the inhibitor effectively blocks the enzymatic function of MMP-2 and MMP-9, preventing the degradation of extracellular matrix (ECM) components like type IV collagen. This inhibition of ECM degradation underlies the compound's observed effects on cell invasion, migration, and tumor metastasis in various in vitro and in vivo models.[1]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. This data is crucial for comparing its efficacy against other inhibitors and for designing effective experimental concentrations.

| Enzyme | IC50 (nM) | Reference |

| MMP-2 | 310 | [1][3] |

| MMP-9 | 240 | [1][3] |

Signaling Pathways

The activities of MMP-2 and MMP-9 are intricately linked with key intracellular signaling pathways that regulate cell growth, proliferation, migration, and survival. The inhibition of these enzymes by this compound can consequently modulate these pathways. The primary pathways influenced are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. MMP-2 and MMP-9 are known to be essential participants in these signaling cascades, where they contribute to the regulation of matrix turnover and cellular proliferation.

Below is a diagram illustrating the logical relationship of how this compound's action on its target enzymes can influence downstream cellular processes through these key signaling pathways.

Experimental Protocols

To facilitate further research and validation, this section outlines detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the IC50 values of the inhibitor against purified MMP-2 and MMP-9.

-

Reagents and Materials:

-

Recombinant human MMP-2 and MMP-9 (active forms)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add the diluted inhibitor or vehicle control.

-

Add recombinant human MMP-2 or MMP-9 to each well to a final concentration within the linear range of the assay.

-

Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Gelatin Zymography

This technique is used to assess the inhibitory effect of the compound on the gelatinolytic activity of MMP-2 and MMP-9 in biological samples like cell culture supernatants.

-

Reagents and Materials:

-

Conditioned cell culture medium (containing secreted MMPs)

-

Tris-Glycine SDS sample buffer (non-reducing)

-

Polyacrylamide gels (10%) copolymerized with 1 mg/mL gelatin

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH₂O)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

Determine the protein concentration of the conditioned media.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation.

-

Incubate the gel in zymogram development buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

-

Quantify the band intensity using densitometry software.

-

Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the effect of the inhibitor on the invasive potential of cancer cells through a basement membrane matrix.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

-

Matrigel or other basement membrane extract

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Crystal violet staining solution

-

-

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Seed the pre-treated cells in the upper chamber of the inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for 12-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify cell invasion.

-

The following diagram illustrates a typical workflow for evaluating an MMP inhibitor.

References

An In-depth Technical Guide to MMP-2/MMP-9 Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMP-2/MMP-9 Inhibitor I, with the chemical name (2R)-2-[(4-Biphenylylsulfonyl)amino]-3-phenylpropionic acid, is a potent and selective small molecule inhibitor of matrix metalloproteinase-2 (MMP-2, gelatinase A) and matrix metalloproteinase-9 (MMP-9, gelatinase B).[1][2][3] These enzymes are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a key process in both normal physiological functions and pathological conditions.[4] Elevated expression and activity of MMP-2 and MMP-9 are strongly associated with tumor invasion, metastasis, and angiogenesis, making them significant targets in cancer therapy.[4][5] This technical guide provides a comprehensive overview of the structure, properties, mechanism of action, and experimental evaluation of this compound.

Structure and Properties

This compound is an N-sulfonylamino acid derivative.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (2R)-2-[(4-Biphenylylsulfonyl)amino]-3-phenylpropionic acid | [2] |

| CAS Number | 193807-58-8 | [1][2] |

| Molecular Formula | C₂₁H₁₉NO₄S | [1] |

| Molecular Weight | 381.44 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | ≥95% (HPLC) | [2] |

| Solubility | Soluble in DMSO (up to 200 mg/mL) | [2][3] |

Mechanism of Action

This compound functions as a competitive inhibitor by targeting the active site of both MMP-2 and MMP-9. The primary mechanism involves the chelation of the catalytic zinc ion (Zn²⁺) within the enzyme's active site.[1] This interaction prevents the binding and subsequent cleavage of natural substrates like type IV collagen, a major component of basement membranes. By inhibiting the enzymatic activity of MMP-2 and MMP-9, this inhibitor effectively blocks the degradation of the ECM, thereby impeding cancer cell invasion and migration.[1]

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are presented below. While described as orally active, detailed public information on its pharmacokinetic profile is limited.[2][3][6]

| Parameter | MMP-2 | MMP-9 | Reference |

| IC₅₀ | 310 nM | 240 nM | [1][2][3] |

Signaling Pathways

MMP-2 and MMP-9 are key downstream effectors of various signaling pathways that promote cancer progression. Their inhibition by this compound can disrupt these oncogenic signaling cascades. Key pathways influenced include the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are central to regulating cell proliferation, survival, migration, and angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro MMP Inhibition Assay (Gelatin Zymography)

This technique is used to detect the enzymatic activity of MMP-2 and MMP-9 and to assess the inhibitory effect of the compound.

Methodology:

-

Sample Preparation: Culture cells of interest and collect the conditioned media. Protein concentration is determined using a standard protein assay.

-

Electrophoresis: Samples are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL). Electrophoresis is performed under non-denaturing conditions at 4°C.

-

Enzyme Renaturation: After electrophoresis, the gel is washed with a buffer containing Triton X-100 (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow the enzymes to renature.

-

Incubation: The gel is incubated overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35). For inhibitor studies, different concentrations of this compound are included in the incubation buffer.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.

Methodology:

-

Chamber Preparation: Transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a reconstituted basement membrane extract. The coated inserts are placed in a 24-well plate.

-

Cell Seeding: Cancer cells are pre-treated with various concentrations of this compound or a vehicle control. The cells are then seeded into the upper chamber of the Transwell inserts in serum-free medium.

-

Chemoattractant: The lower chamber of the well is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a humidified incubator.

-

Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

-

Quantification: The stained cells are visualized under a microscope and counted in several random fields. The extent of invasion is expressed as the average number of invaded cells per field.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Inhibitor Administration: this compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Volume = (Length × Width²) / 2 is commonly used.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Animal weight and general health are monitored throughout the study.

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the inhibitor.

Conclusion

This compound is a valuable tool for researchers studying the roles of MMP-2 and MMP-9 in cancer and other diseases. Its potent and selective inhibitory activity, coupled with its oral bioavailability, makes it a promising candidate for further preclinical and potentially clinical investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for its application in drug discovery and development.

References

- 1. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 193807-58-8 | TargetMol | Biomol.com [biomol.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of MMP-2 and MMP-9 in Colorectal Cancer Progression

This technical guide provides a comprehensive overview of the roles of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase A and gelatinase B respectively, in the progression of colorectal cancer (CRC). Their expression and activity are significantly elevated in CRC, correlating with poor prognosis and lower survival rates.[1][2] This document details their pathophysiological functions, regulatory signaling pathways, clinical significance with quantitative data, key experimental protocols for their study, and their potential as therapeutic targets.

Pathophysiological Roles of MMP-2 and MMP-9 in CRC

MMP-2 and MMP-9 are zinc-dependent endopeptidases that play a pivotal role in the degradation of the extracellular matrix (ECM).[3] Their primary substrates include type IV collagen, a major component of the basement membrane, which acts as a critical barrier to cell invasion.[4][5] The overexpression and hyperactivity of these gelatinases in the tumor microenvironment are instrumental in several key stages of cancer progression.[1][3]

-

Tumor Growth and Invasion: By degrading the ECM and basement membrane, MMP-2 and MMP-9 physically clear a path for cancer cells to invade surrounding tissues.[4][6] This remodeling of the tumor microenvironment allows for increased cell proliferation and motility.[3]

-

Metastasis: The breakdown of the basement membrane of blood vessels by MMP-2 and MMP-9 is an essential step for intravasation, allowing cancer cells to enter the bloodstream and travel to distant sites.[4] Recent studies have shown that increased levels of MMP-9 RNA in colorectal cancer are associated with significantly shorter disease-free and overall survival.[5]

-

Angiogenesis: These gelatinases facilitate the formation of new blood vessels, a process crucial for supplying nutrients and oxygen to growing tumors.[4] They achieve this by breaking down the ECM around existing blood vessels, which enables endothelial cells to migrate and form new vascular structures.[4] They also release pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β) that are sequestered in the ECM.[3][4]

-

Modulation of the Tumor Microenvironment: The proteolytic activity of MMP-2 and MMP-9 alters the composition of the ECM, which can influence cell-cell and cell-matrix interactions.[3] This can also impact the local immune response, potentially helping the tumor to evade immune surveillance.[3][4]

Regulation and Signaling Pathways

The expression and activity of MMP-2 and MMP-9 are tightly regulated at multiple levels, including gene transcription, post-transcriptional regulation, and zymogen activation.[7] Several signaling pathways are known to be dysregulated in CRC, leading to the overexpression of these enzymes.

Key Signaling Pathways

Various signaling pathways, often initiated by growth factors or inflammatory cytokines, converge on transcription factors that drive MMP-2 and MMP-9 gene expression.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for tumor growth and is often hyperactivated in CRC. Its activation can lead to increased transcription of MMP-2 and MMP-9 genes.[4]

-

TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) can induce the expression of MMP-2 and MMP-9, promoting an invasive phenotype in CRC cells.[3]

-

MAPK/AP-1 Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can activate the transcription factor AP-1, which is a known regulator of MMP-9 gene expression.[8]

Activation of Pro-MMPs

MMP-2 and MMP-9 are secreted as inactive zymogens (pro-MMP-2 and pro-MMP-9) and require proteolytic cleavage for activation.[8]

-

Pro-MMP-2 Activation: This process often occurs on the cell surface. Membrane-type 1 MMP (MT1-MMP) forms a complex with the Tissue Inhibitor of Metalloproteinase-2 (TIMP-2). This complex then acts as a receptor for pro-MMP-2, allowing an adjacent, uninhibited MT1-MMP molecule to cleave and activate pro-MMP-2.[9]

-

Pro-MMP-9 Activation: Pro-MMP-9 can be activated by other MMPs, such as MMP-3 (stromelysin-1) and activated MMP-2, as well as by serine proteases like plasmin.[10][11]

Clinical Significance and Quantitative Data

Elevated levels of MMP-2 and MMP-9 in tumor tissues and serum of CRC patients are consistently associated with more advanced tumor stages, lymph node metastasis, and poorer clinical outcomes.[4][12][13]

Table 1: Expression of MMP-2 and MMP-9 in Colorectal Tissues

| Tissue Type | MMP-2 Expression Level | MMP-9 Expression Level | Study Findings | Citation |

| Normal Mucosa | Low / Baseline | Not expressed / Very Low | MMP-9 is generally absent in normal colorectal mucosa. | [14][15] |

| Adenoma (Mild Dysplasia) | 1.8x normal mucosa | 11.260 ± 4.104 (units not specified) | MMP-2 shows a slight increase, while MMP-9 begins to be expressed. | [5][14][15] |

| Adenoma (Moderate Dysplasia) | Elevated | 31.520 ± 7.433 (units not specified) | Expression of both gelatinases increases with dysplasia severity. | [14][15] |

| Adenoma (Severe Dysplasia) | 91.391 ± 23.551 (units not specified) | 57.803 ± 19.060 (units not specified) | Significant increase in MMP-2 expression compared to milder dysplasia. | [14][15] |

| Carcinoma | 2.2x normal mucosa; 202.17 ± 33.344 (units not specified) | 1.8x normal mucosa; Significantly upregulated | Both MMP-2 and MMP-9 are significantly overexpressed in carcinomas. | [5][12][14][15] |

Table 2: Correlation of MMP-2 and MMP-9 with CRC Clinicopathological Features

| Parameter | Correlation with MMP-2 | Correlation with MMP-9 | Key Findings | Citation |

| Tumor Stage (Dukes') | Higher in Dukes' A & C vs. B | Higher in Dukes' A & C vs. B | Active MMP-2 and MMP-9 are strongly associated with Dukes' A and C stages. | [16] |

| Lymph Node Metastasis | Increased plasma MMP-2 in N+ patients | Positive correlation | Expression is significantly higher in patients with lymph node involvement. | [13][17][18] |

| Lymphovascular Invasion | Significant upregulation in tissue | Significant upregulation in tissue | Expression levels are significantly higher in patients with lymphovascular invasion. | [12][19] |

| Patient Survival | Associated with poor prognosis | Associated with shorter disease-free and overall survival | Elevated MMP levels serve as independent prognostic factors. | [1][5] |

Experimental Protocols and Methodologies

The analysis of MMP-2 and MMP-9 expression and activity is crucial for both research and clinical settings. Below are outlines of standard methodologies.

Experimental Workflow Diagram

Gelatin Zymography (for Activity)

This technique detects gelatinolytic activity of MMP-2 and MMP-9.

-

Sample Preparation: Homogenize tissue samples in a non-reducing lysis buffer. Centrifuge to collect the supernatant containing proteins. Determine protein concentration.

-

Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel copolymerized with gelatin. Run the gel under non-reducing conditions at 4°C.

-

Renaturation & Development: Wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C for 16-24 hours.

-

Staining & Destaining: Stain the gel with Coomassie Brilliant Blue R-250, followed by destaining.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. Pro- and active forms of MMP-2 and MMP-9 can be identified by their molecular weights (Pro-MMP-9: 92 kDa; Pro-MMP-2: 72 kDa; Active MMP-2: 62 kDa).

Enzyme-Linked Immunosorbent Assay (ELISA) (for Protein Quantification)

ELISA kits are used to quantify the total amount of MMP-2 or MMP-9 protein in serum or tissue lysates.[14][19]

-

Plate Coating: A microplate is pre-coated with a monoclonal antibody specific for MMP-2 or MMP-9.

-

Sample Incubation: Standards and samples are added to the wells. The MMPs present bind to the immobilized antibody.

-

Detection Antibody: A biotin-conjugated polyclonal antibody specific for the target MMP is added, binding to the captured MMP.

-

Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin.

-

Substrate Addition: A TMB substrate solution is added. The HRP enzyme catalyzes a color change.

-

Measurement: The reaction is stopped, and the optical density is measured at 450 nm. The concentration is determined by comparison to a standard curve.

Quantitative Real-Time PCR (qRT-PCR) (for Gene Expression)

This method measures the mRNA expression levels of MMP-2 and MMP-9.[5][12]

-

RNA Extraction: Isolate total RNA from tissue samples using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform PCR using the cDNA as a template, specific primers for MMP-2, MMP-9, and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The amplification of DNA is monitored in real-time. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene.

Immunohistochemistry (IHC) (for Protein Localization)

IHC is used to visualize the location and distribution of MMP-2 and MMP-9 proteins within the tumor tissue.[5][13]

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for MMP-2 or MMP-9.

-

Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by an HRP-streptavidin complex.

-

Visualization: Add a chromogen substrate (e.g., DAB) to produce a colored precipitate at the antigen site.

-

Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Analysis: Examine under a microscope. The presence and intensity of staining indicate the expression and localization of the MMPs, often found in both tumor cells and surrounding stromal cells.[5]

Therapeutic Targeting of MMP-2 and MMP-9

Given their critical role in CRC progression, MMP-2 and MMP-9 are attractive therapeutic targets.[1][4] Strategies for their inhibition include:

-

Small Molecule Inhibitors: Synthetic compounds designed to bind to the active site of MMPs, blocking their enzymatic activity.[4]

-

Natural Compounds: Various natural products, such as flavonoids and polyphenols (e.g., silibinin), have been shown to downregulate MMP expression or inhibit their activity.[3][4]

-

Gene Silencing Techniques: Approaches like siRNA can be used to specifically downregulate the expression of MMP-2 and MMP-9 genes.[1]

-

Targeting Upstream Pathways: Inhibiting signaling pathways like PI3K/Akt can indirectly reduce the production of these gelatinases.[4]

Challenges in developing MMP inhibitors include ensuring specificity to avoid side effects from inhibiting other MMPs involved in normal physiological processes.[1] Future strategies may focus on combination therapies that target both the gelatinases and other key pathways in CRC.[1][2]

References

- 1. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of Matrix Metalloproteinases in Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Therapeutic potential of inhibitors of gelatinases MMP-2 and MMP-9 for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationships between MMP-2, MMP-9, and ADAMDEC1 serum and tissue levels in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Comprehensive Analysis of the Expression and Prognosis for MMPs in Human Colorectal Cancer [frontiersin.org]

- 19. Relationships between MMP-2, MMP-9, and ADAMDEC1 serum and tissue levels in patients with colorectal cancer [coloproctol.org]

An In-depth Technical Guide to the Discovery and Synthesis of MMP-2/MMP-9 Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of MMP-2/MMP-9 Inhibitor I, a potent and selective inhibitor of matrix metalloproteinases 2 and 9. The document details its discovery, chemical properties, a representative synthetic route, and key experimental protocols for its biological evaluation. Furthermore, it visualizes the critical signaling pathways influenced by this inhibitor.

Introduction to MMP-2 and MMP-9 in Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Among them, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are key enzymes involved in the breakdown of type IV collagen, a primary component of basement membranes.[2] While essential for physiological processes like tissue remodeling, wound healing, and angiogenesis, their dysregulation is implicated in numerous pathologies, including tumor invasion, metastasis, and inflammatory diseases.[3] Consequently, the development of potent and selective MMP-2 and MMP-9 inhibitors represents a significant therapeutic strategy.

Discovery and Properties of this compound

This compound (CAS: 193807-58-8) is a potent, highly selective, and orally bioavailable inhibitor of type IV collagenases.[3][4] It belongs to the class of N-sulfonylamino acid derivatives and exerts its inhibitory effect by binding to the zinc ion at the active site of the MMPs.[3]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[[4-(1,1'-biphenyl)yl]sulfonylamino]-3-phenylpropanoic acid | [5] |

| Synonyms | (2R)-2-[(4-Biphenylylsulfonyl)amino]-3-phenylpropionic Acid | [5] |

| CAS Number | 193807-58-8 | [5] |

| Molecular Formula | C₂₁H₁₉NO₄S | [5] |

| Molecular Weight | 381.5 g/mol | [5] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in DMSO | [6] |

Biological Activity

| Target | IC₅₀ | Reference |

| MMP-2 | 310 nM | [3] |

| MMP-9 | 240 nM | [3] |

Synthesis of this compound

The following is a representative synthetic protocol for this compound, based on general methods for the synthesis of N-sulfonylamino acid derivatives.

Reaction Scheme

Experimental Protocol

Step 1: Synthesis of Methyl (2R)-2-[[4-(1,1'-biphenyl)yl]sulfonylamino]-3-phenylpropanoate (Intermediate Ester)

-

To a stirred solution of D-Phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 4-biphenylsulfonyl chloride (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the intermediate ester.

Step 2: Synthesis of (2R)-2-[[4-(1,1'-biphenyl)yl]sulfonylamino]-3-phenylpropanoic acid (this compound)

-

Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Experimental Protocols for Biological Evaluation

In Vitro MMP-2/MMP-9 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC₅₀ value of this compound using a fluorogenic substrate.

Materials:

-

Recombinant human active MMP-2 and MMP-9

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

-

Reaction Mixture: In a 96-well plate, combine the recombinant MMP enzyme (MMP-2 or MMP-9) and the various concentrations of the inhibitor. Include control wells with the enzyme and assay buffer (no inhibitor) and blank wells with only assay buffer.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases in biological samples.[7]

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gels containing 0.1% gelatin

-

Non-reducing sample buffer

-

Washing buffer (e.g., 2.5% Triton X-100 in water)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Mix the samples (e.g., cell culture supernatant) with a non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each with the washing buffer to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in the incubation buffer overnight at 37°C. During this time, active MMPs will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.

-

Analysis: The molecular weights of the active MMPs can be determined by comparing them to a pre-stained protein ladder. The intensity of the bands can be quantified using densitometry software.

Signaling Pathways Regulating MMP-2 and MMP-9

The expression and activity of MMP-2 and MMP-9 are regulated by complex intracellular signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[8][9][10] These pathways are often activated by growth factors and cytokines, leading to the transcription and secretion of MMPs.

PI3K/Akt Signaling Pathway

MAPK/ERK Signaling Pathway

Conclusion

This compound is a valuable tool for researchers studying the roles of these gelatinases in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of MMP-2 and MMP-9 inhibition. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and drug development professionals working in this field. Further research into the optimization of such inhibitors may lead to the development of novel therapeutics for a range of diseases.

References

- 1. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | 193807-58-8 | MOLNOVA [molnova.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 193807-58-8 | BM184047 [biosynth.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Secretion of matrix metalloproteinase-9 by the proinflammatory cytokine, IL-1beta: a role for the dual signalling pathways, Akt and Erk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. PI3K/AKT/mTORC1 signalling pathway regulates MMP9 gene activation via transcription factor NF-κB in mammary epithelial cells of dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Swords of the Extracellular Matrix: A Technical Guide to Gelatinases MMP-2 and MMP-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM), a complex network of proteins and macromolecules essential for tissue structure and function. Among the MMPs, gelatinase A (MMP-2) and gelatinase B (MMP-9) are of particular interest due to their critical roles in both normal physiological processes and the progression of numerous diseases. Their ability to degrade type IV collagen, a major component of basement membranes, positions them as key regulators of cell migration, invasion, and tissue remodeling. This technical guide provides an in-depth exploration of the core biological functions of MMP-2 and MMP-9, detailing their roles in health and disease, their regulatory mechanisms, and the experimental methodologies used to study them.

Core Biological Functions of MMP-2 and MMP-9

MMP-2 and MMP-9 are structurally related enzymes that share the ability to degrade gelatin and type IV and V collagens.[1] However, they exhibit distinct expression patterns and regulatory mechanisms, leading to both overlapping and unique biological functions.

Physiological Roles

In healthy tissues, the expression and activity of MMP-2 and MMP-9 are tightly controlled. They are indispensable for a variety of physiological processes:

-

Embryonic Development and Morphogenesis: MMP-2 and MMP-9 are crucial for tissue remodeling during embryonic development, including cell migration, differentiation, and the formation of new tissues and organs.[2][3] Studies in bovine embryos suggest their importance for developmental competence.[2] In zebrafish, Mmp2 is essential for the emergence of hematopoietic stem cells from the vascular niche by remodeling the ECM, while Mmp9 is required for their subsequent migration and colonization of secondary niches.[4]

-

Wound Healing: These gelatinases are key players in all phases of wound healing.[5] They are involved in the initial inflammatory response, the formation of granulation tissue, and the final remodeling of the scar tissue.[1][6] A balanced expression of MMP-2 and MMP-9 is critical; excessive activity can lead to impaired healing, while insufficient levels can delay re-epithelialization.[1]

-

Angiogenesis: The formation of new blood vessels is a fundamental process that relies on the controlled degradation of the ECM to allow for endothelial cell migration and proliferation. Both MMP-2 and MMP-9 are involved in angiogenesis, with studies suggesting that MMP-9 may act as a key "angiogenic switch".[7][8] They can also release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM.[8]

Pathological Roles

Dysregulation of MMP-2 and MMP-9 activity is a hallmark of many pathological conditions, where their excessive proteolytic activity contributes to tissue destruction and disease progression.

-

Cancer Invasion and Metastasis: Elevated levels of MMP-2 and MMP-9 are frequently observed in various cancers, including breast, colorectal, and gastric cancers, and are often associated with poor prognosis.[9][10][11] By degrading the basement membrane and ECM, they facilitate tumor cell invasion into surrounding tissues and their entry into the bloodstream, leading to metastasis.[8]

-

Neuroinflammation: MMP-2 and MMP-9 are implicated in the pathogenesis of neuroinflammatory diseases by contributing to the breakdown of the blood-brain barrier, allowing immune cells to infiltrate the central nervous system.

-

Cardiovascular Diseases: These gelatinases are involved in the remodeling of blood vessels and the heart. Their increased activity is associated with the development of atherosclerosis, aneurysm formation, and adverse cardiac remodeling after myocardial infarction.

Regulation of MMP-2 and MMP-9 Activity

The activity of MMP-2 and MMP-9 is meticulously regulated at multiple levels to ensure proper physiological function and prevent aberrant tissue degradation.

-

Transcriptional Regulation: The expression of MMP-2 and MMP-9 is controlled by various transcription factors and signaling pathways. Pro-inflammatory cytokines and growth factors can induce their gene expression.

-

Proenzyme Activation: MMP-2 and MMP-9 are synthesized as inactive zymogens (pro-MMP-2 and pro-MMP-9) and require proteolytic cleavage of their pro-domain for activation. This activation can be mediated by other proteases, including other MMPs.

-

Tissue Inhibitors of Metalloproteinases (TIMPs): The activity of MMPs is also regulated by their endogenous inhibitors, the TIMPs. TIMP-2 is the primary inhibitor of MMP-2, while TIMP-1 has a high affinity for MMP-9. The balance between MMPs and TIMPs is crucial for maintaining tissue homeostasis.[1]

Substrates of MMP-2 and MMP-9

While both gelatinases degrade type IV and V collagens and gelatin, they also have a broad range of other substrates, highlighting their diverse biological roles.

| Substrate Category | Examples | Reference |

| Extracellular Matrix Proteins | Type I, IV, V, VII, XI Collagens, Gelatin, Fibronectin, Laminin, Elastin | [1][8] |

| Growth Factors & Cytokines | Latent TGF-β, VEGF | [8][12] |

| Cell Adhesion Molecules | E-cadherin | [9] |

| Other Bioactive Molecules | Insulin-like growth factor binding protein-4, Galectin-1 | [13] |

Quantitative Data

Expression Levels of MMP-2 and MMP-9 in Health and Disease

| Tissue/Condition | MMP-2 Expression | MMP-9 Expression | Reference |

| Normal Colorectal Mucosa | Median: 4.8 ng/mg protein | Median: 3.2 ng/mg protein | [10] |

| Colorectal Carcinoma | Median: 10.6 ng/mg protein | Median: 36.7 ng/mg protein | [10] |

| Normal Breast Tissue | Low expression | Low expression | [9] |

| Breast Cancer Tissue | High expression in 83.75% of samples | High expression in 78.75% of samples | [9] |

| Normal Gastric Mucosa | High expression (mRNA) | Not detected or low expression (mRNA) | [14] |

| Gastric Cancer | High expression (mRNA) | High expression (mRNA) | [14] |

| Adenocarcinoma of Esophagogastric Junction | 51.7% positive immunoreactivity | 59.2% positive immunoreactivity | [13] |

Kinetic Parameters of MMP-2 and MMP-9

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| MMP-2 | LS276-THP | 2.2 ± 0.24 | 0.066 | 30,000 | [4] |

| MMP-9 | Substance P | 91 ± 15 | 0.42 (converted from 25 min-1) | 4,615 | [15] |

Inhibitor IC50 Values

| Inhibitor | Target | IC50 | Reference |

| MMP-2/MMP-9 Inhibitor I | MMP-2 | 310 nM | [3] |

| MMP-9 | 240 nM | [3] | |

| ARP100 | MMP-2 | 12 nM | [16] |

| AG-L-66085 | MMP-9 | 5 nM | [16] |

| Luteolin 7-O-glucoside | MMP-2 | 9 µM | [17] |

| MMP-9 | 4 µM | [17] | |

| Compound 3 (thiazole derivative) | MMP-9 | 23 µM | [18] |

| Bivalent Carboxylate Inhibitor (compound 7) | MMP-9 (Trimer) | 0.1 nM | [19] |

| MMP-2 | 5 nM | [19] |

Signaling Pathways

The expression and activity of MMP-2 and MMP-9 are regulated by complex intracellular signaling cascades. Understanding these pathways is crucial for developing targeted therapeutic strategies.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of invasion and metastasis in later stages. TGF-β can induce the expression of both MMP-2 and MMP-9.[20] Upon ligand binding, TGF-β receptors activate Smad proteins, which then translocate to the nucleus to regulate gene expression. However, non-canonical pathways involving mitogen-activated protein kinases (MAPKs) are also implicated.[20][21]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and migration. Activation of this pathway has been shown to induce the expression and secretion of MMP-9 in various cancer cells.[22][23] Downstream effectors of Akt can activate transcription factors that bind to the MMP-9 promoter.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes the ERK, JNK, and p38 MAPK pathways, is another key regulator of MMP expression.[24] Various extracellular stimuli, such as growth factors and cytokines, can activate these pathways, leading to the phosphorylation of transcription factors that control MMP-2 and MMP-9 gene expression.[20][25]

Experimental Protocols

Accurate and reliable methods are essential for studying the expression and activity of MMP-2 and MMP-9. The following are detailed protocols for key experiments.

Gelatin Zymography

Gelatin zymography is a widely used technique for the detection of gelatinolytic activity of MMPs.

Workflow:

Methodology:

-

Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts. Centrifuge to remove debris. Protein concentration should be determined.

-

Electrophoresis: Mix samples with non-reducing sample buffer and load onto a polyacrylamide gel containing 0.1% gelatin. Run the gel at 4°C.[26]

-

Renaturation: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the enzymes to renature. A common protocol involves two 30-minute washes.[21]

-

Incubation: Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C for 16-48 hours.[2][26]

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatinase activity will appear as clear bands against a blue background.[1]

-

Analysis: The intensity of the clear bands can be quantified using densitometry.

Western Blotting

Western blotting is used to detect and quantify the protein levels of MMP-2 and MMP-9.

Workflow:

Methodology:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer and determine protein concentration.[25]

-

Electrophoresis: Denature protein samples by boiling in Laemmli buffer and separate them by SDS-PAGE.[25]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.[27]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-2 or MMP-9 overnight at 4°C.[27] Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[25]

MMP Activity Assay

Fluorogenic substrate-based assays provide a quantitative measure of MMP-2 and MMP-9 activity.

Methodology:

-

Sample Preparation: Use purified recombinant MMP-2 or MMP-9, or biological samples such as conditioned media or tissue homogenates.

-

Assay Procedure:

-

Add samples and standards to a microplate.[28]

-

For total MMP activity, activate pro-MMPs using p-aminophenylmercuric acetate (B1210297) (APMA).[28]

-

Add a fluorogenic MMP substrate.

-

Incubate at 37°C.[28]

-

-

Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

Conclusion

MMP-2 and MMP-9 are multifaceted enzymes with profound implications for human health and disease. Their intricate regulation and diverse substrate repertoire underscore their importance as central players in tissue homeostasis and pathology. A thorough understanding of their biological functions, regulatory pathways, and the methodologies to study them is paramount for researchers and clinicians working to develop novel therapeutic interventions for a wide range of diseases, from cancer to cardiovascular and neuroinflammatory disorders. This guide provides a foundational resource for professionals in the field, aiming to facilitate further research and drug development efforts targeting these critical gelatinases.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. e-jarb.org [e-jarb.org]

- 4. Distinct Roles for Matrix Metalloproteinases 2 and 9 in Embryonic Hematopoietic Stem Cell Emergence, Migration, and Niche Colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review [frontiersin.org]

- 6. Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemodynamic regulation of MMP-2 and MMP-9: roles in angiogenesis and migration - DORAS [doras.dcu.ie]

- 8. Contribution of host MMP-2 and MMP-9 to promote tumor vascularization and invasion of malignant keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cell surface-localized matrix metalloproteinase-9 proteolytically activates TGF-β and promotes tumor invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiplex N-terminome Analysis of MMP-2 and MMP-9 Substrate Degradomes by iTRAQ-TAILS Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiogenic Role of MMP-2/9 Expressed on the Cell Surface of Early Endothelial Progenitor Cells/Myeloid Angiogenic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential proMMP-2 and proMMP-9 secretion in human pre-implantation embryos at day 5 of development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process [mdpi.com]

- 24. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Density-Dependent ERK MAPK expression regulates MMP-9 and influences growth - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. researchgate.net [researchgate.net]

In-depth Technical Guide on the In Vitro and In Vivo Activity of MMP-2/MMP-9 Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM).[1] Their overexpression is strongly associated with tumor invasion, metastasis, and angiogenesis in various cancers, including colorectal, breast, and fibrosarcoma.[2][3] This makes them compelling therapeutic targets. This technical guide provides a comprehensive overview of the preclinical evaluation of MMP-2/MMP-9 Inhibitor I , a representative potent small molecule inhibitor. We will detail its in vitro inhibitory activity, its efficacy in in vivo models, the experimental protocols used for its evaluation, and the key signaling pathways it modulates. For the purpose of this guide, "Inhibitor I" will be based on the well-characterized compound with CAS number 193807-60-2, a potent inhibitor of both MMP-2 and MMP-9.[4]

Quantitative Data on Inhibitor I Activity

The inhibitory potential of a compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The data below has been compiled from preclinical studies.

| Enzyme Target | Inhibitor | IC50 Value | Assay Type | Reference |

| MMP-2 | Inhibitor I | 17 nM | In Vitro Enzyme Assay | [4] |

| MMP-9 | Inhibitor I | 30 nM | In Vitro Enzyme Assay | [4] |

Table 1: In Vitro Inhibitory Activity of Inhibitor I

The in vivo efficacy of Inhibitor I has been demonstrated in murine models of cancer, where it has been shown to inhibit lung colonization by carcinoma cells.[4]

Signaling Pathways Modulated by MMP-2/MMP-9

MMP-2 and MMP-9 are involved in multiple signaling pathways that promote cancer progression. By degrading components of the basement membrane and ECM, they facilitate cell migration and invasion.[2] They also release and activate sequestered growth factors, such as VEGF and TGF-β, which in turn promote angiogenesis and further tumor growth.[2] Inhibition of MMP-2 and MMP-9 can disrupt these critical pathways.

Caption: Role of MMP-2/MMP-9 in cancer progression and the point of intervention for Inhibitor I.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of MMP inhibitor activity.

In Vitro Gelatin Zymography

Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.[5] The method distinguishes between the latent (pro) and active forms of the enzymes based on their molecular weight.[6]

Protocol:

-

Sample Preparation:

-

Culture cells (e.g., HT-1080 fibrosarcoma) to 70-80% confluency.[7]

-

Wash cells twice with serum-free media, then incubate in serum-free media for 24-48 hours to collect conditioned media containing secreted MMPs.[7]

-

Centrifuge the conditioned media to remove cells and debris.[6]

-

Determine the protein concentration of the supernatant.

-

-

Electrophoresis:

-

Mix samples with a non-reducing sample buffer (SDS-containing buffer without boiling or reducing agents).[8]

-

Load equal amounts of protein into the wells of a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).[7]

-

Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.[7]

-

-

Enzyme Renaturation and Development:

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.[8]

-

Destain the gel until clear bands appear against a dark blue background. These clear zones represent areas where the gelatin has been digested by MMPs.[5]

-

The positions of the bands correspond to the molecular weights of pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa).

-

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the anti-tumor and anti-metastatic efficacy of MMP inhibitors in a physiological context.[9]

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.

-

Subcutaneously inject a suspension of cancer cells known to express MMP-2 and MMP-9 (e.g., 1x10^6 HT-1080 cells) into the flank of each mouse.

-

-

Inhibitor Administration:

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into control and treatment groups.

-

Administer Inhibitor I or a vehicle control daily via a relevant route (e.g., oral gavage, intraperitoneal injection). The dosage and vehicle should be predetermined from toxicology and pharmacokinetic studies.[9]

-

-

Monitoring and Endpoint Analysis:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the animals.

-

Excise the primary tumors and weigh them. Harvest lungs and other organs to assess metastasis.

-

Tumor and organ tissues can be processed for further analysis, such as Western Blotting, immunohistochemistry, or zymography to confirm target engagement.[10]

-

Experimental and Drug Development Workflow

The evaluation of a novel MMP inhibitor follows a structured workflow from initial screening to preclinical validation.

Caption: A streamlined workflow for the preclinical development of an MMP-2/MMP-9 inhibitor.

Conclusion

This compound demonstrates potent and specific activity against its target gelatinases in vitro and shows promise in preclinical in vivo models of cancer. The continued investigation of selective gelatinase inhibitors is a viable strategy, although challenges related to off-target effects and clinical trial design have hindered broad-spectrum MMP inhibitors in the past.[11][12] The detailed protocols and workflows presented in this guide provide a robust framework for the rigorous evaluation of next-generation MMP-2/MMP-9 inhibitors, aiming to translate preclinical success into effective clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Gelatin zymography protocol | Abcam [abcam.com]

- 6. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. In vitro modulation of MMP-2 and MMP-9 in adult human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitors of gelatinases (MMP-2 and MMP-9) for the management of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of MMP-2/MMP-9 Inhibitor I (CAS 193807-58-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biochemical properties of the compound identified by CAS number 193807-58-8, commonly known as MMP-2/MMP-9 Inhibitor I. This small molecule is a potent and selective inhibitor of two key matrix metalloproteinases, MMP-2 (Gelatinase-A) and MMP-9 (Gelatinase-B), which are critically involved in extracellular matrix remodeling and have been implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. This document details the inhibitor's mechanism of action, inhibitory activity, and its effects on relevant signaling pathways. Furthermore, it provides detailed experimental protocols for assessing its activity, catering to researchers in drug discovery and development.

Chemical and Physical Properties

The compound with CAS number 193807-58-8 is a synthetic molecule with the following identifiers and properties.

| Property | Value |

| Chemical Name | (2R)-2-[([1,1'-Biphenyl]-4-ylsulfonyl)amino]-3-phenylpropanoic acid |

| Synonyms | N-([1,1'-Biphenyl]-4-ylsulfonyl)-D-phenylalanine, this compound |

| Molecular Formula | C₂₁H₁₉NO₄S |

| Molecular Weight | 381.44 g/mol [1][2] |

| Appearance | White to light brown solid/powder[2] |

| Solubility | Soluble in DMSO (up to 25 mM)[2] |

Biochemical Activity and Mechanism of Action

This compound is a potent inhibitor of both matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[3][4] The primary mechanism of action involves the chelation of the zinc ion (Zn²⁺) present in the active site of these enzymes.[3] This interaction is critical for the catalytic activity of MMPs, and its disruption by the inhibitor leads to a loss of their proteolytic function.

Inhibitory Potency

The inhibitory activity of CAS 193807-58-8 has been quantified against its primary targets, MMP-2 and MMP-9. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Enzyme | IC₅₀ (nM) |

| MMP-2 (Gelatinase-A) | 310[3][4] |

| MMP-9 (Gelatinase-B) | 240[3][4] |

In Vitro and In Vivo Efficacy

In vitro, this inhibitor has been shown to effectively block the invasion of cancer cells in culture models.[3] In vivo studies in mouse tumor models have demonstrated that oral administration of this compound and its analogs can suppress the lung colonization of Lewis lung carcinoma cells and prolong the survival of mice bearing human lung cancer xenografts.[3]

Involvement in Cellular Signaling Pathways

MMP-2 and MMP-9 are downstream effectors of several critical signaling pathways that regulate their expression and activation. Consequently, inhibition of these gelatinases with CAS 193807-58-8 can modulate these pathways, which are often dysregulated in disease states. The primary signaling cascades influencing MMP-2 and MMP-9 expression include the Transforming Growth Factor-β (TGF-β), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a key regulator of MMP expression. Upon ligand binding, the TGF-β receptor complex activates Smad proteins, which translocate to the nucleus and modulate the transcription of target genes, including MMP-9. Furthermore, MMP-9 can proteolytically activate latent TGF-β, creating a positive feedback loop.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway, often activated by growth factors, is a crucial regulator of cell survival, proliferation, and migration. Activation of this pathway can lead to the upregulation of MMP-2 and MMP-9 expression, thereby promoting cell invasion.

ERK/MAPK Signaling Pathway

The ERK/MAPK signaling cascade is another key pathway that responds to extracellular stimuli, such as growth factors and cytokines, to regulate cell proliferation, differentiation, and survival. This pathway is also a significant contributor to the transcriptional upregulation of MMPs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biochemical characterization of MMP inhibitors.

Fluorometric Assay for IC₅₀ Determination

This protocol outlines a general method for determining the IC₅₀ value of an inhibitor against MMP-2 or MMP-9 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-2 or MMP-9 (activated)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound (CAS 193807-58-8) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the activated MMP-2 or MMP-9 to the desired working concentration in cold assay buffer.

-

Inhibitor Dilution: Prepare a serial dilution of the inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor dilution (or vehicle control)

-

Diluted enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) for 30-60 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gels copolymerized with gelatin (1 mg/mL)

-

Sample buffer (non-reducing)

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Mix the protein sample (e.g., cell culture supernatant) with non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions (i.e., without boiling and reducing agents).

-

Renaturation: After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.

-

Development: Incubate the gel in developing buffer overnight at 37°C. During this incubation, the gelatinases will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity. The molecular weight of the bands can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Conclusion

The compound with CAS number 193807-58-8 is a well-characterized, potent inhibitor of MMP-2 and MMP-9. Its mechanism of action through zinc chelation and its demonstrated efficacy in preclinical models make it a valuable tool for research into the roles of these gelatinases in various diseases. Understanding its interaction with key signaling pathways such as TGF-β, PI3K/Akt, and ERK/MAPK is crucial for elucidating its therapeutic potential. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other MMP inhibitors. Further studies to delineate its full selectivity profile and pharmacokinetic properties will be beneficial for its potential translation into clinical applications.

References

An In-depth Technical Guide on MMP-2/MMP-9 Inhibitor I for Cancer Metastasis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. This complex process involves the degradation of the extracellular matrix (ECM), a key barrier to cell migration. Matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are zinc-dependent endopeptidases that play a pivotal role in ECM remodeling and are frequently overexpressed in malignant tumors.[1][2][3] Their activity is strongly correlated with tumor invasion, angiogenesis, and metastasis, making them critical targets for anti-cancer therapies.[1]

This technical guide focuses on MMP-2/MMP-9 Inhibitor I , a potent and selective inhibitor of these gelatinases, and its application in cancer metastasis research. This document will provide a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use in vitro and in vivo.

Chemical and Pharmacological Properties of this compound

This compound, also known by its chemical name (2R)-2-[(4-Biphenylylsulfonyl)amino]-3-phenylpropionic acid, is a potent, orally active inhibitor of both MMP-2 and MMP-9.[1][4]

| Property | Value | Reference |

| CAS Number | 193807-58-8 | [1] |

| Molecular Formula | C₂₁H₁₉NO₄S | [1] |

| Molecular Weight | 381.4 g/mol | [1] |

| IC₅₀ for MMP-2 | 310 nM | [1][2] |

| IC₅₀ for MMP-9 | 240 nM | [1][2] |

| Solubility | Soluble in DMSO to 25 mM |

Mechanism of Action: this compound functions by binding to the zinc ion at the active site of MMP-2 and MMP-9, thereby blocking their enzymatic activity.[1] This inhibition prevents the degradation of ECM components, primarily type IV collagen, which is a major constituent of the basement membrane. By maintaining the integrity of the basement membrane, this inhibitor effectively hinders the invasion and migration of cancer cells.

Role of MMP-2 and MMP-9 in Cancer Metastasis

MMP-2 and MMP-9 are crucial mediators of the metastatic cascade. Their primary functions in cancer progression include:

-

Extracellular Matrix Degradation: By degrading type IV collagen and other ECM components, MMP-2 and MMP-9 break down the physical barrier surrounding the tumor, allowing cancer cells to invade surrounding tissues.

-

Angiogenesis: These MMPs contribute to the formation of new blood vessels (angiogenesis) by releasing pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM. Angiogenesis is essential for providing nutrients to the growing tumor and for creating pathways for metastasis.

-

Tumor Growth: By remodeling the tumor microenvironment, MMP-2 and MMP-9 can promote tumor cell proliferation and survival.[1]

Signaling Pathways Regulating MMP-2 and MMP-9

The expression and activity of MMP-2 and MMP-9 are tightly regulated by complex signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for developing targeted therapies.

References

An In-depth Technical Guide to MMP-2/MMP-9 in Extracellular Matrix Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase A and gelatinase B, respectively. These zinc-dependent endopeptidases are critical players in the remodeling and degradation of the extracellular matrix (ECM). Their activities are essential for numerous physiological processes, including embryonic development, wound healing, and angiogenesis. However, their dysregulation is a hallmark of many pathological conditions, such as cancer metastasis, cardiovascular diseases, and chronic inflammation, making them prime targets for therapeutic intervention.

Core Concepts: Structure, Function, and Activation

MMP-2 and MMP-9 are structurally similar enzymes responsible for breaking down key components of the ECM, particularly type IV collagen, the main constituent of basement membranes.[1][2] Their proteolytic activity is tightly controlled at multiple levels, including transcription, secretion of an inactive zymogen (pro-MMP), activation of the zymogen, and inhibition by endogenous inhibitors.

Domain Structure

Both MMP-2 and MMP-9 are multi-domain proteins synthesized as inactive pre-proenzymes.[3][4][5] After cleavage of the signal peptide, the secreted pro-MMPs consist of:

-

Pro-peptide Domain: This N-terminal domain contains a conserved cysteine residue within a "cysteine switch" motif (PRCGXPD) that coordinates with the zinc ion in the catalytic site, maintaining the enzyme in a latent state.[3][5]

-

Catalytic Domain: This domain contains the zinc-binding active site (HEXXHXXGXXH) essential for proteolysis.[3] A key feature of gelatinases is the insertion of three fibronectin type II-like repeats within this domain, which confers a high affinity for gelatin and collagen.[6][7]

-

Hinge Region: A flexible linker that connects the catalytic and hemopexin domains.

-

Hemopexin-like Domain: The C-terminal domain is crucial for substrate specificity and for binding to Tissue Inhibitors of Metalloproteinases (TIMPs).[1][6]

Activation Mechanisms

Activation of pro-MMPs requires the disruption of the cysteine-zinc interaction, a process known as the "cysteine switch," which exposes the catalytic site. This is typically achieved through proteolytic cleavage of the pro-domain.

MMP-2 Activation: The activation of pro-MMP-2 is a unique, multi-step process that primarily occurs on the cell surface. It involves Membrane-Type 1 MMP (MT1-MMP, or MMP-14) and Tissue Inhibitor of Metalloproteinase-2 (TIMP-2).[4][8][9]

-

TIMP-2 first binds to an active MT1-MMP on the cell surface via its inhibitory N-terminal domain.

-

The free C-terminal domain of this TIMP-2 then acts as a receptor, binding to the hemopexin domain of pro-MMP-2, tethering it to the cell surface.[9]

-

A second, adjacent, TIMP-free MT1-MMP then cleaves the pro-domain of the captured pro-MMP-2, generating an intermediate form.

-

This intermediate undergoes autocatalytic cleavage to become fully active MMP-2.

MMP-9 Activation: Unlike MMP-2, pro-MMP-9 activation is not as tightly localized to the cell surface and can be initiated by a broader range of proteases, including other MMPs like MMP-3 and MMP-2, as well as serine proteases like plasmin.[3][6][8] This activation involves the proteolytic removal of the N-terminal pro-peptide region.[3]

Caption: Cell surface activation cascade of pro-MMP-2.

Substrates and Pathophysiological Roles